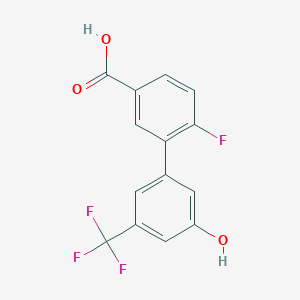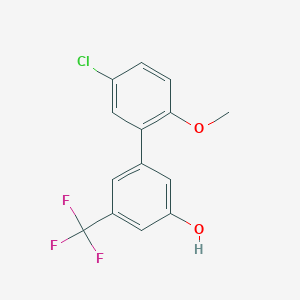
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-DCTFP) is a phenol derivative that has been used in a variety of scientific research applications due to its unique chemical and physical properties. It is a white powder that is soluble in water and organic solvents. It has a melting point of 230-232 °C and a boiling point of 243-245 °C. 5-DCTFP has been used in a variety of scientific research applications due to its unique chemical and physical properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
The unique chemical and physical properties of 5-DCTFP make it a useful reagent in organic synthesis. It has been used as a catalyst in polymerization reactions, as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a ligand in coordination chemistry, as a stabilizing agent in electrochemical processes, and as an inhibitor of enzymes.
Wirkmechanismus
The mechanism of action of 5-DCTFP is not fully understood. However, it is believed that it acts as a Lewis acid and can form complexes with Lewis bases such as amines and phosphines. It is also thought to act as an electrophile, which can react with nucleophiles such as alcohols and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCTFP are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-DCTFP in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using 5-DCTFP in laboratory experiments is that it is a relatively weak acid, so it may not be suitable for use in reactions that require a strong acid catalyst.
Zukünftige Richtungen
The potential applications of 5-DCTFP are numerous, and there are many potential future directions for research. These include further study of its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential uses in drug discovery and development. It could also be used as a catalyst in the synthesis of other compounds, such as polymers and pharmaceuticals. Finally, it could be used as a starting material for the synthesis of other phenol derivatives.
Synthesemethoden
5-DCTFP can be synthesized by reacting 2,3-dichlorophenol with trifluoromethoxybenzene in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via an SN2 mechanism, with the trifluoromethoxy group attacking the electrophilic carbon of the 2,3-dichlorophenol. The product of the reaction is 5-DCTFP, which is isolated by precipitation with aqueous sodium chloride and purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-11-3-1-2-10(12(11)15)7-4-8(19)6-9(5-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXXZYLMUTOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686695 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261897-78-2 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)









